molecular formula C11H8N2O3 B1296715 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-41-5

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1296715
CAS No.: 30186-41-5
M. Wt: 216.19 g/mol
InChI Key: HAWFRXCIWBFGHH-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a pyrrole ring substituted with a nitrophenyl group at the 1-position and an aldehyde group at the 2-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-nitrobenzaldehyde and pyrrole.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 1-(4-aminophenyl)-1H-pyrrole-2-carbaldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Aminophenyl)-1H-pyrrole-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

Similar compounds, such as apixaban, have been reported to have linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been shown to be affected by various parameters, including the presence of alcohols in the reaction mixture . The addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biomolecules or environmental pollutants.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic transformations.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrrole: Lacks the aldehyde group at the 2-position.

    1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at the 3-position instead of the 2-position.

    1-(4-Aminophenyl)-1H-pyrrole-2-carbaldehyde: Features an amino group instead of a nitro group.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWFRXCIWBFGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340457
Record name 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-41-5
Record name 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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